molecular formula C10H9Cl3N2S B2577563 5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride CAS No. 2580240-10-2

5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2577563
CAS No.: 2580240-10-2
M. Wt: 295.61
InChI Key: SRNOXRGZIBXWCZ-UHFFFAOYSA-N
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Description

“5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2580240-10-2 . It has a molecular weight of 295.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8Cl2N2S.ClH/c11-8-2-1-3-9 (12)7 (8)4-6-5-14-10 (13)15-6;/h1-3,5H,4H2, (H2,13,14);1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and sulfur atoms.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research indicates that compounds structurally related to "5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride" exhibit significant antimicrobial and antiviral properties. For instance, the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed anti-tobacco mosaic virus activity, suggesting a role in antiviral therapy (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of related compounds provide insights into their potential applications in various scientific research domains. For example, the ibuprofen-thiadiazole hybrid compounds, specifically 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride, were prepared and characterized, demonstrating the versatility of thiadiazole derivatives in synthesizing hybrid molecules with potential therapeutic applications (Channar, Saeed, Larik, Bolte, & Erben, 2019).

Molecular Dynamics and Quantum Chemical Studies

Theoretical studies, such as molecular dynamics simulations and quantum chemical calculations, have been conducted to understand the corrosion inhibition performances of thiadiazole derivatives. These studies predict the efficacy of such compounds in preventing corrosion of metals, showcasing their importance in materials science and engineering (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Potential as Insecticidal Agents

Further research into the synthesis of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions revealed their remarkable insecticidal activity against the cotton leaf worm, indicating the potential use of these compounds in agricultural pest control (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S.ClH/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6;/h1-3,5H,4H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNOXRGZIBXWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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